Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride
Description
Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride is a nitrophenyl-substituted carboximidate derivative. Its structure comprises an ethyl ester backbone, a carboximidate group (N-substituted amidine), a 4-nitrophenyl aromatic ring, and a hydrochloride counterion. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal coordination .
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-2-15-10(11)7-8-3-5-9(6-4-8)12(13)14;/h3-6,11H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVZFJCXFBMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-nitrophenyl)acetate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the imidate group. Common reagents used in this synthesis include hydrochloric acid and ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidate group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The para-substituted phenyl group is a critical structural feature. Analogs with different substituents exhibit variations in electronic effects (electron-withdrawing vs. electron-donating), solubility, and stability. Key examples include:
Key Observations:
- Electron-Withdrawing Groups (NO₂, Cl, CF₃): These substituents increase electrophilicity, making the carboximidate group more reactive in nucleophilic substitution or coupling reactions. For example, the nitro group in the target compound facilitates reactions with amines or thiols in peptide synthesis .
- Electron-Donating Groups (OCH₃): Methoxy-substituted analogs exhibit lower reactivity but improved solubility, which is advantageous in aqueous-phase reactions .
- Steric Effects: Dichloro-substituted derivatives (e.g., 3,4-dichloro) show reduced reaction rates in sterically demanding environments, as observed in catalytic processes .
Hydrochloride Salt vs. Free Base
The hydrochloride salt form enhances water solubility and crystallinity compared to the free base. For instance:
- Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride (CAS 43002-67-1) has a molecular weight of 249.74 and is used in hydrophobic interaction studies due to its aromatic naphthyl group .
Biological Activity
Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride (CAS No. 75584-64-4) is an organic compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by a nitrophenyl group, allows it to engage in various biochemical interactions, making it a subject of interest in research related to enzyme mechanisms and potential therapeutic applications.
This compound is synthesized through the reaction of ethyl 2-(4-nitrophenyl)acetate with an amine under acidic conditions, typically using hydrochloric acid as a catalyst. This synthesis results in the formation of the imidate group, which is crucial for its biological activity. The compound can undergo several reactions including oxidation, reduction, and nucleophilic substitution, which further enhances its versatility in chemical applications.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on target molecules. The nitrophenyl group can facilitate electron transfer reactions, influencing the activity of various enzymes and proteins. This interaction can modulate biological pathways, potentially leading to therapeutic effects.
Enzyme Interactions
This compound has been evaluated for its effects on enzyme activity. Research indicates that it can serve as a substrate or inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Ethyl 2-(4-nitrophenyl)ethanecarboximidate | Acetylcholinesterase | Competitive | 12.5 |
| 4-Nitrophenol | Acetylcholinesterase | Non-competitive | 15.0 |
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly in drug development. Its ability to interact with biological targets suggests possible applications in treating neurological disorders due to its influence on neurotransmitter systems. Additionally, research has indicated that compounds with similar structures exhibit anticancer properties, suggesting that this compound may also have potential in oncology .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of nitrophenyl derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through modulation of apoptotic pathways.
- Anticancer Activity : In another study, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed significant cytotoxicity against breast and colon cancer cells, highlighting the compound's potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
